Slingshot inhibitor D3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

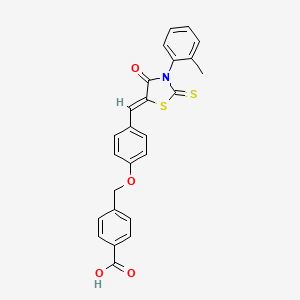

4-[[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBPGPPIJBVMI-HMAPJEAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Slingshot Phosphatase: A Core Regulator of Actin Cytoskeleton Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Slingshot phosphatases (SSH) are a family of protein phosphatases that play a pivotal role in the regulation of actin filament dynamics.[1] This is primarily achieved through the dephosphorylation and subsequent activation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1] The intricate control of SSH activity is central to a multitude of cellular processes, including cell migration, cytokinesis, neuronal development, and immune responses. Dysregulation of SSH function has been implicated in various pathologies, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core functions of Slingshot phosphatases, their regulation, and their roles in key signaling pathways. Detailed experimental protocols for studying SSH function and quantitative data on their activity are also presented to facilitate further research and therapeutic development.

Introduction to Slingshot Phosphatases

The Slingshot (SSH) family of phosphatases in mammals comprises three isoforms: SSH1, SSH2, and SSH3.[2] These enzymes are characterized by the presence of a conserved protein phosphatase domain.[3] The primary and most well-characterized function of SSH phosphatases is the dephosphorylation of serine-3 on ADF/cofilin, a modification that reactivates cofilin's actin-severing and depolymerizing activity.[1] This reactivation is crucial for maintaining the dynamic turnover of actin filaments, which is essential for numerous cellular functions.

The different isoforms of SSH exhibit distinct tissue distribution and subcellular localization, suggesting specialized roles. SSH1 is the most extensively studied isoform and is implicated in a wide range of cellular processes. SSH2 has been shown to be essential for acrosome biogenesis during spermatogenesis and plays a role in neutrophil chemotaxis.[4] Less is known about the specific functions of SSH3, although it is also believed to participate in the regulation of actin dynamics.[5]

Core Function: Regulation of Actin Dynamics via Cofilin Dephosphorylation

The central role of Slingshot phosphatases lies in their ability to control the activity of ADF/cofilin. The phosphorylation of cofilin at serine-3 by LIM kinases (LIMKs) inactivates its actin-depolymerizing function.[6] SSH phosphatases counteract this by specifically removing the phosphate (B84403) group from this residue, thereby restoring cofilin's ability to sever actin filaments and promote actin turnover.[1] This dynamic interplay between LIMKs and SSHs provides a tightly regulated switch for controlling actin cytoskeletal rearrangements in response to various cellular signals.

The activation of cofilin by SSH leads to increased actin filament dynamics, which is critical for processes such as:

-

Cell Migration: By promoting actin turnover at the leading edge of migrating cells, SSHs facilitate lamellipodia formation and cell motility.[6][7]

-

Cytokinesis: SSHs are involved in the disassembly of the contractile actin ring during the final stages of cell division.[8]

-

Neuronal Development: The regulation of actin dynamics by SSH is crucial for growth cone guidance and axon pathfinding.[9]

Regulation of Slingshot Phosphatase Activity

The activity of Slingshot phosphatases is meticulously controlled through multiple mechanisms, ensuring that cofilin activation occurs at the appropriate time and place.

Phosphorylation

SSH activity is regulated by phosphorylation by several kinases:

-

p21-activated kinase 4 (PAK4): PAK4 can phosphorylate SSH1, leading to the negative regulation of its phosphatase activity towards both cofilin and LIMK1.[2][10]

-

Protein Kinase D (PKD): PKD phosphorylates SSH1 at serine 937 and 978, creating binding sites for 14-3-3 proteins, which sequester SSH1 in the cytoplasm and inhibit its activity.[11] PKD can also phosphorylate SSH1 at Serine 402, which directly impedes its phosphatase activity.[11]

Protein-Protein Interactions

-

14-3-3 Proteins: These scaffolding proteins bind to phosphorylated SSH1, leading to its cytoplasmic sequestration and inhibition.[5][12] This interaction prevents SSH1 from accessing its substrates at specific cellular locations, such as the leading edge of migrating cells. The binding of 14-3-3 proteins to SSH is a key mechanism for negatively regulating its function.[5]

-

Filamentous Actin (F-actin): The phosphatase activity of SSH1 is significantly enhanced upon binding to F-actin.[7] This provides a mechanism for localized activation of SSH1 at sites of active actin remodeling.

-

LIM Kinase 1 (LIMK1): SSH1 can form a complex with LIMK1, leading to the dephosphorylation and inactivation of LIMK1 itself.[10] This creates a negative feedback loop, as active SSH1 can both activate cofilin and inactivate the kinase that phosphorylates cofilin.

Other Regulatory Mechanisms

-

Calcineurin: The calcium-dependent phosphatase calcineurin can activate SSH1L, linking calcium signaling to cofilin dephosphorylation.

Signaling Pathways Involving Slingshot Phosphatase

Slingshot phosphatases are integral components of several key signaling pathways that regulate the actin cytoskeleton.

The LIMK/SSH/Cofilin Pathway

This is the canonical pathway controlling actin dynamics. Extracellular signals activate Rho GTPases, which in turn activate kinases like ROCK and PAK. These kinases then phosphorylate and activate LIMKs. Activated LIMKs phosphorylate and inactivate cofilin, leading to actin stabilization. Slingshot phosphatases reverse this process by dephosphorylating and reactivating cofilin, promoting actin filament turnover.[10]

References

- 1. Immunoprecipitation protocol for [liverpool.ac.uk]

- 2. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]

- 3. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Slingshot phosphatase 2 is required for acrosome biogenesis during spermatogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SSH3 slingshot protein phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Spatial and temporal regulation of cofilin activity by LIM kinase and Slingshot is critical for directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pathway of neuregulin-induced activation of cofilin-phosphatase Slingshot and cofilin in lamellipodia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. Sonic Hedgehog Guides Axons via Zipcode Binding Protein 1-Mediated Local Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genecards.org [genecards.org]

- 11. Signaling Pathway that Controls Plant Cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SSH3 - Wikipedia [en.wikipedia.org]

The Discovery and Development of Slingshot Inhibitor D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slingshot (SSH) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in regulating actin cytoskeletal dynamics. By dephosphorylating and activating cofilin, an actin-depolymerizing factor, Slingshot phosphatases promote the turnover of actin filaments, a process essential for cell migration, morphogenesis, and division. The aberrant activity of Slingshot phosphatases has been implicated in various diseases, including cancer metastasis, making them an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of D3, a potent and selective small-molecule inhibitor of the Slingshot phosphatase family.

Core Concepts: The Slingshot-Cofilin Signaling Axis

The regulation of actin dynamics is a tightly controlled process. LIM kinases (LIMK) phosphorylate cofilin at Serine-3, inactivating its actin-depolymerizing activity and leading to the stabilization of actin filaments. Slingshot phosphatases (SSH1, SSH2, and SSH3) counteract this by dephosphorylating phospho-cofilin, thereby reactivating it and promoting actin filament disassembly. This dynamic interplay is crucial for maintaining cellular motility and morphology.

Discovery of this compound

This compound, chemically identified as (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, emerged from a screening campaign of rhodanine-scaffold-based compounds.[1] This class of compounds has been explored for the inhibition of various phosphatases. D3 was identified as a potent, selective, reversible, and competitive inhibitor of both Slingshot 1 (SSH1) and Slingshot 2 (SSH2).[1][2]

Quantitative Data Summary

The inhibitory activity and kinetic parameters of D3 against Slingshot phosphatases are summarized in the table below.

| Parameter | Slingshot 1 (SSH1) | Slingshot 2 (SSH2) | Reference |

| IC50 | 3 µM | - | [2] |

| Ki | ~4 µM | 3.9 µM | [1][2] |

| Inhibition Type | Competitive | Competitive | [1][2] |

Table 1: Inhibitory Activity and Kinetic Constants of this compound.

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound.

Slingshot Phosphatase Inhibition Assay

This in vitro assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of Slingshot phosphatase.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

Recombinant human Slingshot-1 or Slingshot-2 phosphatase.

-

Phosphorylated substrate: Phospho-cofilin or a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP).

-

This compound dissolved in DMSO.

-

Malachite Green Reagent (for phosphate detection).

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Add assay buffer, the Slingshot enzyme, and varying concentrations of inhibitor D3 to the wells.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphorylated substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium orthovanadate).

-

Quantify the amount of free phosphate released using the Malachite Green assay, which forms a colored complex with inorganic phosphate, measurable by absorbance at ~620 nm.

-

Alternatively, the dephosphorylation of a specific substrate like cofilin can be assessed by Western blot using a phospho-specific antibody.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of D3 relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

For kinetic analysis (to determine Ki and the mode of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cells in vitro.

Methodology:

-

Cell Culture:

-

Plate cells (e.g., PC12 cells) in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

-

Wound Creation and Treatment:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the monolayer.

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing either DMSO (vehicle control) or different concentrations of this compound.

-

-

Imaging and Analysis:

-

Immediately after creating the wound and adding the treatment, capture images of the wound at designated locations using a microscope (Time 0).

-

Incubate the plate under normal cell culture conditions (37°C, 5% CO2).

-

Capture images of the same locations at subsequent time points (e.g., 12, 24 hours).

-

The rate of cell migration is quantified by measuring the area of the wound at each time point and calculating the percentage of wound closure.

-

Cofilin Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the phosphorylation status of cofilin in cells.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., PC12 cells) and treat them with a stimulant (e.g., Nerve Growth Factor or Angiotensin II) in the presence or absence of this compound for a specified time.

-

After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total cofilin or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

The level of cofilin phosphorylation is expressed as the ratio of the phospho-cofilin signal to the total cofilin or housekeeping protein signal.

-

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the development of targeted therapies against diseases driven by aberrant cell motility. Its potent and selective inhibition of Slingshot phosphatases provides a valuable tool for further elucidating the role of the Slingshot-cofilin signaling axis in both normal physiology and disease. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of D3 and related compounds to advance them into preclinical and clinical development. The detailed methodologies provided in this guide serve as a foundational resource for researchers in this exciting field.

References

The Specificity of Slingshot 1 vs. Slingshot 2 Inhibitors: A Technical Guide for Researchers

For Immediate Release

Emeryville, CA – In the intricate world of cellular signaling, the Slingshot (SSH) family of protein phosphatases, comprising Slingshot-1 (SSH1) and Slingshot-2 (SSH2), have emerged as critical regulators of actin cytoskeletal dynamics. Their primary role in dephosphorylating and activating cofilin, a key protein in actin filament turnover, places them at the nexus of numerous physiological and pathological processes, including cell migration, neuronal development, and cancer progression. Despite their significance, a comprehensive understanding of the specific inhibition of SSH1 versus SSH2 remains a nascent field of investigation. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the current landscape, methodologies for assessing inhibitor specificity, and the crucial signaling pathways involved.

Executive Summary

The development of selective inhibitors for SSH1 and SSH2 is paramount for dissecting their distinct biological roles and for therapeutic intervention in diseases where their activities are dysregulated. To date, the scientific literature presents a notable gap in the availability of quantitative data directly comparing the inhibitory profiles of small molecules against both SSH1 and SSH2. While inhibitors for SSH1 have been identified through screening efforts, their specificity against SSH2 is often not reported. This guide synthesizes the known information on SSH signaling, outlines a robust experimental framework for determining inhibitor specificity, and provides visual representations of the relevant biological pathways and experimental workflows to facilitate future research in this critical area.

Slingshot Signaling Pathways

SSH1 and SSH2 are key downstream effectors in signaling cascades that modulate the actin cytoskeleton. Their activity is tightly regulated by upstream signals that can lead to either their activation or inhibition, thereby controlling cofilin-mediated actin dynamics. The dephosphorylation of cofilin by SSH phosphatases promotes the severing and depolymerization of actin filaments, a process essential for cell motility, morphogenesis, and cytokinesis.

Dysregulation of the LIM Kinase (LIMK)-SSH-cofilin axis is implicated in various diseases. For instance, the over-activity of SSH1 has been linked to neurodegenerative disorders such as Alzheimer's disease, making it a potential therapeutic target.

Below is a diagram illustrating the central role of SSH1 and SSH2 in the cofilin signaling pathway.

An In-depth Technical Guide to Cellular Pathways Regulated by Slingshot Phosphatase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Slingshot (SSH) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in the regulation of actin dynamics.[1][2][3][4] The actin cytoskeleton is a dynamic network of protein filaments that is essential for a wide range of cellular processes, including cell motility, morphogenesis, and cytokinesis. The constant remodeling of the actin cytoskeleton is tightly controlled by a plethora of actin-binding proteins. Among the most crucial regulators of actin filament turnover are members of the ADF/cofilin family of proteins, which promote the depolymerization and severing of actin filaments.[3] The activity of cofilin is, in turn, meticulously regulated by a cycle of phosphorylation and dephosphorylation.[1][2] Slingshot phosphatases are the key activators of cofilin, catalyzing its dephosphorylation and thereby promoting actin filament disassembly.[3][4] This technical guide provides a comprehensive overview of the cellular pathways regulated by Slingshot phosphatase, with a focus on its core molecular interactions, regulatory mechanisms, and its involvement in various cellular functions.

Core Signaling Pathway: The Slingshot-LIMK-Cofilin Axis

The central pathway regulated by Slingshot phosphatase involves a tripartite module consisting of Slingshot (SSH), LIM kinase (LIMK), and cofilin. This axis acts as a molecular switch that controls the rate of actin filament turnover.

Key Players:

-

Slingshot (SSH) Phosphatases: In mammals, the Slingshot family comprises three members: SSH1, SSH2, and SSH3, each with different tissue distributions and regulatory properties. They are characterized by the presence of a conserved N-terminal domain and a C-terminal phosphatase domain.

-

LIM Kinases (LIMK1 and LIMK2): These are serine/threonine kinases that phosphorylate cofilin on its serine-3 residue, leading to its inactivation.[1][2]

-

ADF/Cofilin: A family of actin-binding proteins that, in their active (dephosphorylated) state, bind to actin filaments and promote their disassembly.[3]

Mechanism of Action:

The activity of cofilin is tightly controlled by reversible phosphorylation at Serine-3.

-

Inactivation of Cofilin: LIM kinases (LIMK1 and LIMK2) phosphorylate cofilin at Ser-3, rendering it inactive. Phosphorylated cofilin is unable to bind to and depolymerize actin filaments, leading to an accumulation of F-actin and stabilization of the actin cytoskeleton.[1][2]

-

Activation of Cofilin by Slingshot: Slingshot phosphatases counteract the activity of LIM kinases by dephosphorylating cofilin at Ser-3.[3][4] This dephosphorylation reactivates cofilin, allowing it to bind to actin filaments and promote their turnover.

-

Dual Regulation by Slingshot: Intriguingly, Slingshot phosphatases also directly dephosphorylate and inactivate LIM kinases, providing a dual mechanism to enhance cofilin activity.[1][2] By both activating the activator (cofilin) and inactivating the inactivator (LIMK), Slingshot ensures a robust and efficient stimulation of actin dynamics.

Regulation of Slingshot Phosphatase Activity

The activity of Slingshot phosphatases is not constitutive but is instead tightly regulated by a variety of mechanisms, ensuring that actin dynamics are precisely controlled in space and time.

1. F-actin Binding:

A key mechanism for the activation of Slingshot is its direct binding to filamentous actin (F-actin).[5] This interaction is thought to induce a conformational change in the phosphatase, leading to its activation and the subsequent dephosphorylation of cofilin at sites of active actin remodeling.

2. Phosphorylation:

Slingshot activity is also modulated by phosphorylation by other kinases:

-

p21-activated kinase 4 (PAK4): PAK4 can phosphorylate SSH1L, leading to its inactivation. This creates a reciprocal regulatory loop, as PAK4 can also activate LIMK1.[1][2]

-

Protein Kinase D (PKD): PKD phosphorylates SSH1L on Serine 978. This phosphorylation creates a binding site for 14-3-3 proteins, which sequester SSH1L in the cytoplasm and prevent its localization to F-actin, thereby inhibiting its activity.[6]

3. 14-3-3 Protein Sequestration:

The 14-3-3 family of scaffolding proteins plays a crucial role in the negative regulation of Slingshot. Phosphorylated Slingshot binds to 14-3-3 proteins, which leads to its cytoplasmic sequestration and prevents its interaction with F-actin, effectively inhibiting its phosphatase activity.[1][2] The release of Slingshot from this inhibitory complex is a key step in its activation.

4. Calcineurin-mediated Activation:

In response to calcium signaling, the calcium/calmodulin-dependent phosphatase, calcineurin, can dephosphorylate and activate SSH1L.[7] This links changes in intracellular calcium levels to the regulation of actin dynamics.

5. Regulation by Reactive Oxygen Species (ROS):

Recent evidence indicates that reactive oxygen species (ROS) can regulate the Slingshot-cofilin pathway. H2O2 has been shown to activate SSH-1L by promoting its release from the inhibitory complex with 14-3-3ζ.[8][9]

Cellular Functions Regulated by Slingshot Phosphatase

The Slingshot-mediated regulation of actin dynamics is pivotal for numerous cellular processes:

-

Cell Migration: The controlled turnover of actin filaments at the leading edge of migrating cells is essential for lamellipodia formation and cell motility. Slingshot activity is required for this process, and its inhibition impairs directional cell migration.[10]

-

Cytokinesis: During cell division, the formation and constriction of the contractile actin ring are critical for separating daughter cells. Slingshot plays a role in the disassembly of the contractile ring in the final stages of cytokinesis.[11]

-

Neuronal Development: In neurons, the dynamic remodeling of the actin cytoskeleton in growth cones is essential for neurite outgrowth and guidance. The Slingshot-LIMK-cofilin pathway is a key regulator of growth cone motility and morphology.

-

Cancer Metastasis: The invasive properties of cancer cells are highly dependent on their migratory capacity. Dysregulation of the Slingshot-cofilin pathway has been implicated in tumor cell invasion and metastasis.

-

Immune Response: Slingshot phosphatase is involved in the NOD1 signaling pathway, linking bacterial recognition to actin remodeling and the innate immune response.[3][12]

Data Presentation

While precise kinetic and binding affinity data for the Slingshot pathway are not extensively available in the literature, the following tables summarize the qualitative and semi-quantitative findings from various studies.

Table 1: Key Protein-Protein Interactions in the Slingshot Pathway

| Interacting Proteins | Method of Detection | Functional Consequence | Reference(s) |

| SSH1L and LIMK1 | Co-immunoprecipitation | SSH1L dephosphorylates and inactivates LIMK1. | [1][2] |

| SSH1L and Cofilin | In vitro phosphatase assay | SSH1L dephosphorylates and activates cofilin. | [3][4] |

| Phosphorylated SSH1L and 14-3-3ζ | Co-immunoprecipitation | Sequestration and inhibition of SSH1L. | [1][2] |

| SSH1L and F-actin | Co-sedimentation assay | Activation of SSH1L phosphatase activity. | [5] |

| PAK4 and SSH1L | In vitro kinase assay | Phosphorylation and inactivation of SSH1L. | [1][2] |

| PKD and SSH1L | In vitro kinase assay | Phosphorylation of SSH1L, leading to 14-3-3 binding. | [6] |

| Calcineurin and SSH1L | In vitro phosphatase assay | Dephosphorylation and activation of SSH1L. | [7] |

Table 2: Effects of Modulating Slingshot Pathway Components on Cellular Processes

| Experimental Manipulation | Cellular Process Affected | Observed Effect | Reference(s) |

| SSH1L Knockdown (siRNA) | Cell Migration (Jurkat T cells) | Impaired directional migration. | [10] |

| SSH1L Knockdown (siRNA) | PDGF-induced VSMC migration | Decreased migration by ~40%. | [13] |

| Expression of inactive SSH1 | Cytokinesis (HeLa cells) | Regression of cleavage furrow, formation of multinucleate cells. | [11] |

| Expression of active SSH1 | Neurite Outgrowth | Enhanced growth cone motility and neurite extension. | |

| Expression of active LIMK1 | Neurite Outgrowth | Repressed growth cone motility and neurite extension. | |

| Inhibition of SSH1 | NOD1 Signaling | Impaired NF-κB activation and cytokine release. | [3][12] |

| Overexpression of SSH1L | Pancreatic cancer cell migration | Increased tumor cell migration. | [14] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the Slingshot phosphatase pathway, based on descriptions in the cited literature. For detailed, step-by-step instructions, it is recommended to consult the supplementary materials of the referenced publications.

1. In Vitro Slingshot Phosphatase Assay

This assay measures the ability of Slingshot to dephosphorylate its substrates, such as phosphorylated cofilin or LIMK1.

-

Substrate Preparation:

-

Express and purify recombinant cofilin or LIMK1.

-

Phosphorylate the substrate in vitro using a relevant kinase (e.g., LIMK1 for cofilin, or an upstream kinase for LIMK1) in the presence of ATP.

-

Purify the phosphorylated substrate.

-

-

Phosphatase Reaction:

-

Incubate the purified, phosphorylated substrate with purified active Slingshot phosphatase in a suitable reaction buffer (e.g., Tris-HCl or HEPES based buffer with appropriate salts and DTT).

-

For F-actin dependent activation, include polymerized actin in the reaction mixture.

-

Incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

-

-

Detection of Dephosphorylation:

-

Stop the reaction (e.g., by adding SDS-PAGE sample buffer).

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated and total forms of the substrate.

-

Alternatively, for quantitative measurements, a colorimetric assay that detects released inorganic phosphate (B84403) can be used.[15]

-

2. Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This technique is used to determine if two proteins physically interact within a cell.

-

Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to one of the proteins of interest (the "bait" protein).

-

Add protein A/G-conjugated beads to capture the antibody-protein complex.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the other protein of interest (the "prey" protein).

-

3. F-actin Co-sedimentation Assay

This assay is used to determine if a protein binds to filamentous actin.

-

Actin Polymerization:

-

Polymerize purified G-actin into F-actin by adding a polymerization-inducing buffer (containing KCl and MgCl2).

-

-

Binding Reaction:

-

Incubate the protein of interest (e.g., Slingshot) with the pre-formed F-actin.

-

-

Centrifugation:

-

Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the F-actin and any associated proteins.

-

-

Analysis:

-

Separate the supernatant (containing unbound protein) and the pellet (containing F-actin and bound protein).

-

Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the protein of interest in each fraction.

-

4. siRNA-mediated Knockdown of Slingshot

This technique is used to reduce the expression of Slingshot in cultured cells to study its function.

-

siRNA Transfection:

-

Transfect cultured cells with small interfering RNAs (siRNAs) specifically designed to target the mRNA of the desired Slingshot isoform.

-

-

Incubation:

-

Incubate the cells for a period (typically 24-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

-

-

Verification of Knockdown:

-

Harvest the cells and analyze the protein levels of Slingshot by Western blotting to confirm the efficiency of the knockdown.

-

-

Functional Assays:

-

Perform functional assays (e.g., cell migration, analysis of cofilin phosphorylation) on the Slingshot-depleted cells and compare the results to control cells transfected with a non-targeting siRNA.

-

Conclusion

Slingshot phosphatases are master regulators of actin dynamics, operating at the core of a signaling network that controls the activity of cofilin and LIM kinases. The intricate regulation of Slingshot activity through F-actin binding, phosphorylation, and protein-protein interactions allows for precise spatiotemporal control of actin filament turnover. This, in turn, is fundamental for a diverse array of cellular functions, from cell migration and division to neuronal development and immune responses. The central role of the Slingshot pathway in these processes makes it an attractive target for further research and potential therapeutic intervention in diseases characterized by aberrant cell motility and cytoskeletal organization, such as cancer. Further elucidation of the quantitative aspects of this pathway and the development of specific inhibitors will be crucial for advancing our understanding and harnessing its therapeutic potential.

References

- 1. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]

- 3. The cofilin phosphatase slingshot homolog 1 (SSH1) links NOD1 signaling to actin remodeling [pubmed.ncbi.nlm.nih.gov]

- 4. Control of actin reorganization by Slingshot, a family of phosphatases that dephosphorylate ADF/cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of multiple actin-binding sites in cofilin-phosphatase Slingshot-1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase D1 regulates Cofilin mediated F-actin reorganization and cell motility via Slingshot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium signal-induced cofilin dephosphorylation is mediated by Slingshot via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species Regulate a Slingshot-Cofilin Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Dual regulation of cofilin activity by LIM kinase and Slingshot-1L phosphatase controls platelet-derived growth factor-induced migration of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cofilin-1 and Other ADF/Cofilin Superfamily Members in Human Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SerineThreonine Phosphatase Assay System Protocol [worldwide.promega.com]

In-Depth Technical Guide: The Impact of Slingshot Inhibitor D3 on Cytoskeleton Organization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including cell motility, morphogenesis, and division. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, the Slingshot (SSH) family of phosphatases plays a pivotal role by reactivating the actin-depolymerizing factor (ADF)/cofilin, a key protein responsible for actin filament severing and turnover. Dysregulation of the SSH-cofilin signaling axis has been implicated in various pathologies, including cancer metastasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of Slingshot inhibitor D3, a potent and selective small molecule inhibitor of SSH phosphatases, on cytoskeleton organization. We present quantitative data on its inhibitory activity, detail the underlying signaling pathways, and provide experimental protocols for assessing its impact on cellular dynamics.

Introduction to the Slingshot-Cofilin Signaling Pathway

The regulation of actin dynamics is central to cellular function. A key control point in this process is the phosphorylation state of ADF/cofilin. When phosphorylated, typically by LIM kinase (LIMK), cofilin is inactive and unable to bind to and sever actin filaments. The dephosphorylation and subsequent activation of cofilin are primarily mediated by the Slingshot (SSH) family of protein phosphatases, which includes SSH1, SSH2, and SSH3.

The activity of Slingshot itself is subject to regulation. It can be sequestered and inhibited by 14-3-3 proteins. The release of SSH from this inhibitory complex, which can be triggered by factors such as reactive oxygen species (ROS), leads to its activation and subsequent dephosphorylation of cofilin. This reactivation of cofilin promotes actin filament turnover, a process essential for the formation of dynamic cellular structures like lamellipodia and for cell migration.

This compound: A Potent Regulator of Cytoskeleton Dynamics

This compound is a potent, selective, reversible, and competitive inhibitor of Slingshot phosphatases. Its inhibitory activity has been characterized against SSH1 and SSH2, making it a valuable tool for dissecting the role of this signaling pathway in various cellular contexts.

Quantitative Data on D3 Inhibition

The following table summarizes the key quantitative parameters of this compound activity.

| Parameter | Target | Value | Reference |

| IC50 | Slingshot 1 (SSH1) | 3 µM | [1][2][3] |

| Ki | Slingshot 2 (SSH2) | 3.9 µM | [1][2][3] |

These values demonstrate the potent inhibitory effect of D3 on the primary enzymes responsible for cofilin activation.

Visualizing the Mechanism of Action

To understand the context of D3's function, it is essential to visualize the signaling pathways and experimental workflows involved in its characterization.

Slingshot-Cofilin Signaling Pathway

The following diagram illustrates the core Slingshot-cofilin signaling pathway and indicates the point of inhibition by D3. Upstream signals, such as those from Rho GTPases, can activate LIM kinase, leading to cofilin phosphorylation and inactivation. Slingshot phosphatases reverse this process, and their activity is inhibited by D3.

Caption: The Slingshot-Cofilin signaling pathway and the inhibitory action of D3.

Experimental Workflow for Assessing D3's Effect on Cofilin Phosphorylation

A common method to quantify the effect of D3 is to measure the phosphorylation status of cofilin using Western blotting. The workflow for such an experiment is outlined below.

Caption: Workflow for Western blot analysis of cofilin phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments to assess the impact of this compound on cytoskeleton organization.

Western Blot for Cofilin Phosphorylation

This protocol details the steps to quantify the levels of phosphorylated cofilin (p-cofilin) relative to total cofilin in cell lysates.

Materials:

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-cofilin (Ser3) and mouse anti-cofilin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each plate, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-cofilin at 1:1000 and anti-cofilin at 1:2000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the p-cofilin signal to the total cofilin signal.

Immunofluorescence Staining for F-actin

This protocol allows for the visualization of changes in the actin cytoskeleton architecture upon treatment with this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish. After adherence, treat with this compound or vehicle for the desired time.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining:

-

Wash the cells twice with PBS.

-

Incubate with a solution of fluorescently-labeled phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

-

(Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

-

Mounting and Imaging: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using mounting medium. Image the cells using a fluorescence microscope with appropriate filters.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Slingshot-cofilin signaling pathway in regulating cytoskeleton organization and cell behavior. By potently and selectively inhibiting Slingshot phosphatases, D3 allows for the controlled manipulation of cofilin activity, leading to discernible changes in actin dynamics and cell migration. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this critical cellular pathway. Further studies utilizing this inhibitor will undoubtedly continue to unravel the intricate mechanisms governing cytoskeletal remodeling in both health and disease.

References

- 1. Protein Kinase D1 regulates Cofilin mediated F-actin reorganization and cell motility via Slingshot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14-3-3ζ/τ heterodimers regulate Slingshot activity in migrating keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Slingshot Inhibition by Deoxynivalenol-3-Glucoside: A Topic in Need of Exploration

A comprehensive review of current scientific literature reveals no direct evidence for the inhibition of Slingshot (SSH) family phosphatases by deoxynivalenol-3-glucoside (D3G), also referred to as D3. The initial premise for a structural basis of such an interaction appears to be unfounded at this time. It is possible that this inquiry stems from a misunderstanding with a distinct and separate small molecule inhibitor known in the scientific community as "Slingshot inhibitor D3". This commercially available compound is a potent, selective, reversible, and competitive inhibitor of Slingshot phosphatases, but it is structurally unrelated to deoxynivalenol-3-glucoside.

While there is no data to support a direct interaction between D3G and Slingshot, this document will provide an in-depth guide to the known regulatory mechanisms of Slingshot phosphatases and the cellular effects of deoxynivalenol (B1670258) (DON), the parent compound of D3G, particularly concerning the actin cytoskeleton. This information is crucial for researchers, scientists, and drug development professionals interested in the broader context of these biological molecules.

The Slingshot (SSH) Phosphatase Family: Key Regulators of Actin Dynamics

The Slingshot (SSH) family of protein phosphatases, including SSH1L, SSH2L, and SSH3L, are critical regulators of actin cytoskeleton dynamics. Their primary role is to dephosphorylate and activate cofilin, an actin-depolymerizing factor.[1][2] Activated cofilin severs actin filaments, leading to increased actin dynamics, which is essential for cellular processes such as cell migration, morphogenesis, and cytokinesis.[1][2]

The activity of Slingshot phosphatases is tightly regulated through various mechanisms, including:

-

Phosphorylation: Protein kinases, such as Protein Kinase D (PKD), can phosphorylate SSH1L, leading to its inactivation and sequestration in the cytoplasm by 14-3-3 proteins.[1][3][4][5]

-

Binding to F-actin: The association of SSH1L with filamentous actin (F-actin) can enhance its phosphatase activity.[1]

-

Interaction with other proteins: Slingshot phosphatases can form complexes with other proteins, such as LIM kinases (LIMK) and 14-3-3 proteins, which modulate their activity and localization.[6][7][8]

-

Calcium signaling: Calcium-dependent signaling pathways involving calcineurin can lead to the activation of SSH1L and subsequent cofilin dephosphorylation.[9]

The intricate regulation of Slingshot phosphatases highlights their central role in controlling cellular actin dynamics.

Deoxynivalenol (DON) and its Glucoside (D3G): Cellular Effects

Deoxynivalenol (DON) is a mycotoxin produced by Fusarium species that contaminates cereal crops worldwide.[10][11] In plants, DON can be detoxified through glucosylation to form deoxynivalenol-3-glucoside (D3G).[10][11] While D3G is less toxic than DON, it can be hydrolyzed back to DON in the digestive tract of mammals, posing a potential health risk.[10][12]

The primary mechanism of DON toxicity is the inhibition of protein synthesis.[10] However, studies have also shown that DON can impact various cellular processes, including cell signaling, proliferation, and apoptosis.[10]

Relevant to the initial inquiry, some research indicates that deoxynivalenol can affect the actin cytoskeleton. Low concentrations of DON have been shown to induce remodeling of the actin cytoskeleton in intestinal epithelial cells. This effect was associated with reduced cell migration. However, this research did not investigate the involvement of the Slingshot-cofilin pathway in this process.

Signaling Pathways and Experimental Workflows

Due to the lack of evidence for a direct interaction between D3G and Slingshot, diagrams illustrating this specific inhibitory mechanism cannot be generated. However, to provide value to the reader, the following diagrams depict the established regulatory pathway of Slingshot and a general workflow for investigating protein-inhibitor interactions.

Caption: Regulation of Slingshot phosphatase and its role in cofilin-mediated actin dynamics.

Caption: A generalized experimental workflow for characterizing protein-inhibitor interactions.

Quantitative Data and Experimental Protocols

As there is no published research on the inhibition of Slingshot by D3G, there is no quantitative data (e.g., IC50, Ki) or specific experimental protocols to report for this interaction.

For researchers interested in studying potential inhibitors of Slingshot phosphatases, a general approach would involve:

-

Protein Expression and Purification: Recombinant Slingshot phosphatase would be expressed (e.g., in E. coli or insect cells) and purified to homogeneity.

-

Phosphatase Activity Assay: An in vitro assay would be established to measure the phosphatase activity of Slingshot, typically using phosphorylated cofilin as a substrate. The dephosphorylation of the substrate would be monitored, for example, by detecting the release of inorganic phosphate (B84403) or using specific antibodies against the phosphorylated form of cofilin.

-

Inhibition Assays: The purified Slingshot phosphatase would be incubated with varying concentrations of the potential inhibitor (in this hypothetical case, D3G) to determine its effect on enzyme activity. From this data, IC50 values could be calculated.

-

Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies would be performed by measuring enzyme activity at different substrate and inhibitor concentrations.

-

Structural Studies: To elucidate the structural basis of inhibition, co-crystallization or cryo-electron microscopy studies of the Slingshot-inhibitor complex would be undertaken.

Conclusion

References

- 1. Nivalenol and deoxynivalenol affect rat intestinal epithelial cells: a concentration related study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Slingshot phosphatase 2 is required for acrosome biogenesis during spermatogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cofilin phosphatase slingshot homolog 1 (SSH1) links NOD1 signaling to actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Slingshot phosphatase 2 is required for acrosome biogenesis during spermatogenesis in mice | eLife [elifesciences.org]

- 7. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Fate of deoxynivalenol and deoxynivalenol-3-glucoside during cereal-based thermal food processing: a review study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolytic fate of deoxynivalenol-3-glucoside during digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low Toxicity of Deoxynivalenol-3-Glucoside in Microbial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of the masked mycotoxin deoxynivalenol-3-glucoside in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Characterization of Slingshot Inhibitor D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slingshot (SSH) phosphatases are key regulators of actin cytoskeletal dynamics, primarily through their role in dephosphorylating and activating cofilin, a protein essential for actin filament turnover. The SSH family, including SSH1, SSH2, and SSH3, represents a promising therapeutic target for diseases characterized by dysregulated cell motility and invasion, such as cancer. Slingshot inhibitor D3 is a potent, selective, reversible, and competitive inhibitor of the Slingshot family of phosphatases. This technical guide provides a comprehensive overview of the in vitro characterization of D3, detailing its inhibitory activity, mechanism of action, and cellular effects. The information presented herein is intended to enable researchers to effectively utilize and further investigate this compound in their studies.

Core Data Summary

The inhibitory potency of this compound against Slingshot phosphatases 1 and 2 has been determined through in vitro enzymatic assays. The compound exhibits similar inhibitory activities toward both isoforms.[1]

| Target | Parameter | Value (µM) | Inhibition Type |

| Slingshot 1 (SSH1) | IC50 | 3 | Competitive, Reversible |

| Slingshot 2 (SSH2) | Ki | 3.9 | Competitive, Reversible |

Signaling Pathway and Mechanism of Action

Slingshot phosphatases play a crucial role in the regulation of actin dynamics by controlling the phosphorylation state of cofilin. The activity of cofilin is inhibited by phosphorylation on Serine 3, a reaction catalyzed by LIM kinases (LIMK). Slingshot phosphatases counteract this by dephosphorylating cofilin, thereby reactivating its actin-depolymerizing function. This compound exerts its effect by directly inhibiting the phosphatase activity of SSH, leading to an increase in phosphorylated (inactive) cofilin and subsequent stabilization of the actin cytoskeleton.

References

Methodological & Application

Application Notes: Slingshot Inhibitor D3 Cell Migration Assay

Introduction

Cell migration is a fundamental biological process crucial for embryonic development, immune response, wound healing, and tissue regeneration.[1][2] Dysregulation of cell migration is a hallmark of pathological conditions such as cancer metastasis.[1][3] The process is driven by the dynamic remodeling of the actin cytoskeleton, which provides the protrusive force necessary for cell movement.[4][5][6] A key regulator of actin dynamics is the Actin-Depolymerizing Factor (ADF)/cofilin family of proteins, which enhances the turnover of actin filaments.[4][5]

The activity of cofilin is tightly controlled by a phosphorylation/dephosphorylation cycle.[4] LIM kinases (LIMK) inactivate cofilin by phosphorylating it on Serine-3, while Slingshot (SSH) phosphatases reactivate it through dephosphorylation.[7][8][9] The Slingshot family of phosphatases (comprising SSH1L, SSH2L, and SSH3L) are therefore critical for promoting actin dynamics and enabling cell migration.[7][10][11] Consequently, inhibiting Slingshot activity presents a promising therapeutic strategy for diseases characterized by aberrant cell migration, such as metastatic cancer.[3]

This document provides a detailed protocol for a wound healing (scratch) assay to evaluate the efficacy of "Slingshot inhibitor D3" (a hypothetical inhibitor) in modulating the migration of a user-defined "D3" adherent cell line. The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[1][2][12]

Signaling Pathway

The Slingshot/LIMK/Cofilin pathway is a central hub for regulating actin dynamics. Extracellular signals can activate LIM kinase, which phosphorylates and inactivates cofilin. Slingshot phosphatases counteract this by dephosphorylating cofilin, thereby activating it.[13] Active cofilin severs actin filaments, creating new barbed ends for polymerization and increasing the pool of actin monomers, which fuels the extension of lamellipodia at the leading edge of a migrating cell.[7] A Slingshot inhibitor, such as D3, is expected to increase the levels of phosphorylated (inactive) cofilin, leading to reduced actin dynamics and impaired cell migration.

Experimental Protocol: Wound Healing (Scratch) Assay

This protocol details the steps to assess the effect of this compound on cell migration using a wound healing assay.[1][12][14]

Materials and Reagents

-

Cells: Adherent "D3" cell line of interest.

-

Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin).

-

Reagents:

-

This compound stock solution (in DMSO or other appropriate vehicle).

-

Vehicle control (e.g., DMSO).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

(Optional) Mitomycin C to inhibit cell proliferation.

-

-

Equipment & Consumables:

-

Sterile 12-well or 24-well tissue culture plates.

-

Sterile P200 pipette tips.

-

Incubator (37°C, 5% CO₂).

-

Inverted microscope with a camera.

-

Image analysis software (e.g., ImageJ/Fiji).

-

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Seed the "D3" cells into wells of a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours. This density must be optimized for your specific cell line.[12]

-

Incubate the plate at 37°C with 5% CO₂.

-

-

Pre-treatment (Optional):

-

If cell proliferation is a concern and could confound migration results, treat the confluent monolayer with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the wound. Ensure to wash the cells thoroughly with PBS after treatment.

-

-

Creating the Wound:

-

Washing and Treatment:

-

Gently wash the wells twice with sterile PBS to remove detached cells and debris.[14]

-

Aspirate the final PBS wash and add fresh culture medium containing the desired concentration of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO or vehicle used for the inhibitor) and an untreated control (medium only).

-

-

Image Acquisition:

-

Immediately after adding the treatment, place the plate on an inverted microscope.

-

Capture the first image of the wound in each well (Time = 0 hours). Use phase-contrast microscopy. It is crucial to use the same location within each well for all subsequent imaging.[12]

-

Return the plate to the incubator.

-

Continue to capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control group is nearly closed.[12]

-

-

Data Analysis and Quantification:

-

Use image analysis software like ImageJ to measure the area of the cell-free "wound" at each time point for all conditions.[2]

-

Calculate the percentage of wound closure at each time point (Tx) relative to the initial wound area (T0).[2]

-

Formula: % Wound Closure = [ (AreaT0 - AreaTx) / AreaT0 ] * 100

-

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. The results can be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three biological replicates.

Table 1: Wound Area (in pixels² or µm²) Over Time

| Time (hours) | Untreated Control (Mean ± SD) | Vehicle Control (Mean ± SD) | Inhibitor D3 [X µM] (Mean ± SD) | Inhibitor D3 [Y µM] (Mean ± SD) |

| 0 | A₀ ± SD | B₀ ± SD | C₀ ± SD | D₀ ± SD |

| 8 | A₈ ± SD | B₈ ± SD | C₈ ± SD | D₈ ± SD |

| 16 | A₁₆ ± SD | B₁₆ ± SD | C₁₆ ± SD | D₁₆ ± SD |

| 24 | A₂₄ ± SD | B₂₄ ± SD | C₂₄ ± SD | D₂₄ ± SD |

Table 2: Percentage of Wound Closure Over Time

| Time (hours) | Untreated Control (Mean ± SD) | Vehicle Control (Mean ± SD) | Inhibitor D3 [X µM] (Mean ± SD) | Inhibitor D3 [Y µM] (Mean ± SD) |

| 0 | 0 | 0 | 0 | 0 |

| 8 | X% ± SD | Y% ± SD | Z% ± SD | W% ± SD |

| 16 | X% ± SD | Y% ± SD | Z% ± SD | W% ± SD |

| 24 | X% ± SD | Y% ± SD | Z% ± SD | W% ± SD |

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the inhibitor-treated groups and the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

References

- 1. Wound healing assay - Wikipedia [en.wikipedia.org]

- 2. Wound healing assay | Abcam [abcam.com]

- 3. LIMK/cofilin pathway and Slingshot are implicated in human colorectal cancer progression and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cofilin: a redox sensitive mediator of actin dynamics during T-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cofilin: a redox sensitive mediator of actin dynamics during T-cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 8. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. The Slingshot Family of Phosphatases Mediates Rac1 Regulation of Cofilin Phosphorylation, Laminin-332 Organization, and Motility Behavior of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Slingshot isoform-specific regulation of cofilin-mediated vascular smooth muscle cell migration and neointima formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Dual regulation of cofilin activity by LIM kinase and Slingshot-1L phosphatase controls platelet-derived growth factor-induced migration of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wound healing migration assay (Scratch assay) [protocols.io]

Application Notes and Protocols: Slingshot Inhibitor D3 Treatment of PC12 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC12 cells, derived from a rat pheochromocytoma, are a well-established in vitro model system for studying neuronal differentiation and neurotrophic factor signaling. Upon stimulation with Nerve Growth Factor (NGF), PC12 cells cease proliferation and undergo a dramatic morphological and biochemical transformation, extending neurites and acquiring characteristics of sympathetic neurons.[1][2][3] This process is heavily dependent on the dynamic reorganization of the actin cytoskeleton, which is, in part, regulated by the cofilin pathway.

Cofilin, an actin-depolymerizing factor, is a critical protein in actin filament turnover. Its activity is tightly controlled by a phosphorylation/dephosphorylation cycle. LIM kinase (LIMK) phosphorylates cofilin at Serine-3, rendering it inactive. Conversely, the Slingshot (SSH) family of phosphatases dephosphorylates and activates cofilin.[4][5][6] The regulation of cofilin activity is essential for growth cone motility and neurite extension.[5]

Slingshot inhibitor D3 is a potent, selective, reversible, and competitive inhibitor of Slingshot phosphatases.[7][8][9] By inhibiting SSH, D3 prevents the dephosphorylation and activation of cofilin, thereby impacting actin dynamics. In PC12 cells, treatment with this compound has been shown to block NGF-induced dephosphorylation of cofilin and decrease NGF-induced cell migration.[7] These application notes provide detailed protocols for studying the effects of this compound on PC12 cells.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value |

| Slingshot 1 | IC50 | 3 µM |

| Slingshot 2 | Ki | 3.9 µM |

This data is derived from in vitro assays and provides a baseline for determining effective concentrations in cell-based experiments.[7][8]

Table 2: Effects of this compound on PC12 Cells

| Treatment | Concentration | Time | Observed Effect | Reference |

| This compound | 5 µM | 15 and 30 minutes | Significantly blocks NGF-induced dephosphorylation of cofilin. | [7] |

| This compound | 5 µM | 45 minutes | Significantly decreases NGF-induced cell migration. | [7] |

Signaling Pathways and Experimental Workflow

Caption: NGF-induced signaling and the Slingshot-cofilin pathway in PC12 cells.

Caption: Experimental workflow for studying this compound in PC12 cells.

Experimental Protocols

PC12 Cell Culture and Plating

This protocol is adapted from established methods for PC12 cell culture.[10][11][12][13]

Materials:

-

PC12 cells

-

DMEM-Hi (High glucose Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Rat tail collagen

-

Sterile PBS

-

Tissue culture plates/flasks

Procedure:

-

Collagen Coating:

-

Dilute rat tail collagen to 50 µg/mL in sterile PBS.

-

Add the collagen solution to tissue culture plates or flasks, ensuring the entire surface is covered.

-

Incubate for at least 1 hour at 37°C or overnight at 4°C.

-

Aspirate the collagen solution and allow the plates to dry completely in a sterile hood.

-

-

Cell Culture:

-

Culture PC12 cells in DMEM-Hi supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells when they reach 70-80% confluency. PC12 cells can be dislodged by gentle pipetting with media; trypsin is not typically required.[13]

-

-

Plating for Experiments:

-

Dislodge cells and determine cell density using a hemocytometer.

-

Seed cells onto collagen-coated plates at a density appropriate for the specific assay (e.g., 3,000 cells/cm² for differentiation assays).[14]

-

Treatment with NGF and this compound

Materials:

-

Plated PC12 cells

-

Nerve Growth Factor (NGF), 2.5S

-

This compound

-

DMSO (vehicle for D3)

-

Differentiation medium (DMEM-Hi with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C as recommended by the manufacturer.[7]

-

Once cells have adhered to the plate (typically 24 hours after plating), replace the culture medium with differentiation medium.

-

To induce differentiation, add NGF to the medium at a final concentration of 50-100 ng/mL.[13][15]

-

Add this compound to the desired final concentration (e.g., 5 µM).[7] For control wells, add an equivalent volume of DMSO.

-

Incubate the cells for the desired time period, which can range from minutes for signaling studies (e.g., 15-45 minutes for cofilin phosphorylation) to days for differentiation assays (e.g., 2-5 days for neurite outgrowth).[7][14]

Western Blot for Phospho-Cofilin

Materials:

-

Treated PC12 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-cofilin (Ser3), anti-total cofilin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

After treatment, place the cell culture plate on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total cofilin as a loading control.

Neurite Outgrowth Assay

Materials:

-

PC12 cells treated with NGF and D3 for 2-5 days

-

Microscope with a camera

Procedure:

-

After the treatment period, acquire images of multiple random fields for each condition using a phase-contrast microscope.

-

Quantify neurite outgrowth. A common method is to count the percentage of differentiated cells. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.[15]

-

Alternatively, use image analysis software (e.g., ImageJ) to trace and measure the length of neurites.

-

Compare the percentage of differentiated cells or the average neurite length between control and D3-treated groups.

Cell Migration (Wound Healing) Assay

Materials:

-

Confluent monolayer of PC12 cells

-

Sterile pipette tip (e.g., p200)

-

Microscope

Procedure:

-

Grow PC12 cells to a confluent monolayer on collagen-coated plates.

-

Create a "wound" by gently scratching the monolayer with a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium with differentiation medium containing NGF and either this compound or vehicle.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at multiple points for each image.

-

Calculate the percentage of wound closure over time to assess cell migration.

References

- 1. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Myelin-associated inhibitors regulate cofilin phosphorylation and neuronal inhibition through LIM kinase and Slingshot phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase | Journal of Neuroscience [jneurosci.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. | Sigma-Aldrich [merckmillipore.com]

- 11. "Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-" by Jordyn Karliner and Diane E Merry [jdc.jefferson.edu]

- 12. jdc.jefferson.edu [jdc.jefferson.edu]

- 13. PC12 cell protocols [whitelabs.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Live-Cell Imaging with Slingshot Inhibitor D3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Slingshot (SSH) inhibitor D3 in live-cell imaging experiments to investigate actin dynamics and cofilin-mediated cellular processes. D3 is a potent, selective, reversible, and competitive inhibitor of the Slingshot family of phosphatases, with similar inhibitory activities towards both Slingshot 1 (SSH1) and Slingshot 2 (SSH2).[1] By inhibiting SSH, D3 prevents the dephosphorylation and activation of cofilin, a key protein in actin filament turnover.

Introduction to Slingshot Phosphatases and D3 Inhibitor

Slingshot (SSH) phosphatases are crucial regulators of actin cytoskeleton dynamics. They reactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins by dephosphorylating them at Serine-3.[2][3] This dephosphorylation is a critical step for cofilin to sever actin filaments, promoting actin turnover which is essential for processes like cell migration, morphogenesis, and cytokinesis. The activity of SSH itself is regulated by a complex signaling network involving LIM kinase (LIMK), p21-activated kinase (PAK4), and 14-3-3 proteins.[4]

Slingshot inhibitor D3 provides a powerful tool for the acute and reversible chemical knockout of SSH activity, allowing for the detailed study of its role in cellular processes in real-time.

Data Presentation

In Vitro Inhibitory Activity of D3

| Target | Parameter | Value |

| Slingshot 1 (SSH1) | IC50 | 3 µM |

| Slingshot 2 (SSH2) | Ki | 3.9 µM |

Table 1: Biochemical inhibitory potency of this compound.[1][5]

Cellular Activity of D3

| Cell Line | Treatment | Effect |

| PC12 cells | 5 µM D3 for 45 minutes | Significantly blocks NGF-induced cofilin dephosphorylation.[1][6] |

| PC12 cells | 5 µM D3 | Significantly decreases NGF-induced cell migration.[1][6] |

| HEK293 cells | Not specified | Specifically blocks angiotensin II-induced cofilin dephosphorylation.[1] |

Table 2: Summary of reported cellular effects of this compound.

Signaling Pathways and Experimental Workflows

Slingshot Signaling Pathway

The following diagram illustrates the central role of Slingshot phosphatase in the regulation of cofilin and actin dynamics. Upstream signals can activate kinases like LIMK and PAK4, which in turn regulate both cofilin and Slingshot. D3 acts by directly inhibiting the phosphatase activity of Slingshot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Slingshot-3 dephosphorylates ADF/cofilin but is dispensable for mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of actin reorganization by Slingshot, a family of phosphatases that dephosphorylate ADF/cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase D regulates cell migration by direct phosphorylation of the cofilin phosphatase slingshot 1 like - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Slingshot (SSH) Phosphatase Inhibition Studies

Introduction

The Slingshot (SSH) family of protein phosphatases are critical regulators of actin cytoskeletal dynamics.[1][2] Comprising SSH1, SSH2, and SSH3, these enzymes play a pivotal role in cell migration, protrusion, and invasion by dephosphorylating and activating cofilin, a key protein involved in actin filament turnover.[2][3][4] Cofilin's activity is tightly controlled by a phosphorylation/dephosphorylation cycle; it is inactivated by LIM kinase (LIMK) through phosphorylation at Serine-3 and reactivated by SSH-mediated dephosphorylation.[1][5][6] This dynamic regulation is essential for processes such as lamellipodia formation and directional cell movement.[5]

Given their role in promoting cell motility, SSH phosphatases have emerged as promising therapeutic targets for diseases characterized by aberrant cell migration, including cancer metastasis.[3][7] The development of small-molecule inhibitors targeting SSH is an active area of research. These application notes provide a comprehensive experimental workflow and detailed protocols for researchers and drug development professionals studying SSH inhibition.

The Slingshot-Cofilin Signaling Pathway

The activity of Slingshot phosphatases is intricately regulated by various upstream signals and protein-protein interactions. Key regulators include Protein Kinase D (PKD) and PAK4, which can phosphorylate SSH, leading to its inactivation and sequestration in the cytoplasm by 14-3-3 proteins.[1][8][9] Conversely, SSH activity is enhanced by its association with filamentous actin (F-actin).[1][3] The interplay between LIMK and SSH creates a finely tuned switch for cofilin activity, thereby controlling actin dynamics.

Experimental Workflow for Slingshot Inhibition Studies